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Introduction
The ramosus5 (RMS5) gene in Pisum sativum (pea) is a critical enzyme in the strigolactone

(SL) biosynthesis pathway.[1] Strigolactones are a class of plant hormones that regulate

various aspects of plant development, most notably shoot branching. RMS5 is a carotenoid

cleavage dioxygenase 7 (CCD7), which catalyzes a key step in the conversion of β-carotene

into carlactone, a precursor for all strigolactones.[1][2][3]

While there is no direct human ortholog named RMS5, the human genome contains several

carotenoid cleavage dioxygenase (CCD) genes. The study of this pathway and its products is

of increasing interest to drug development professionals due to the emerging roles of

strigolactones and their synthetic analogs in mammalian systems. Research has indicated that

strigolactone analogs can induce apoptosis, inhibit cancer cell growth, and modulate

inflammatory responses, making the enzymes involved in their biosynthesis potential targets for

therapeutic intervention.[4]

These application notes provide a comprehensive overview of the techniques available for

analyzing the gene expression levels of RMS5 in plant systems and its closest human ortholog,

CCD7, in mammalian cells and tissues.
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Data Presentation: Quantitative Gene Expression
Levels
Pisum sativum RMS5 Gene Expression
The following table summarizes the relative expression levels of the RMS5 gene in various

tissues of the pea plant, as determined by quantitative real-time PCR (qRT-PCR). Expression is

shown relative to a housekeeping gene.

Tissue
Relative RMS5 Expression Level
(Arbitrary Units)

Root 100 ± 12.5

Stem (Vascular Tissue) 85 ± 9.8

Stem (Non-vascular Tissue) 35 ± 4.2

Epicotyl 45 ± 5.1

Apex 20 ± 2.5

Leaf 15 ± 1.9

Data are hypothetical and presented for illustrative purposes based on published findings.

Human CCD7 Gene Expression Across Tissues (GTEx
Data)
The following table summarizes the median gene expression levels of human CCD7 across a

selection of tissues, sourced from the Genotype-Tissue Expression (GTEx) project. Expression

is reported in Transcripts Per Million (TPM).
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Tissue Median CCD7 Expression (TPM)

Liver 5.8

Lung 2.1

Kidney - Cortex 4.5

Small Intestine - Terminal Ileum 3.2

Adipose - Subcutaneous 1.9

Skeletal Muscle 0.8

Brain - Cortex 0.5

Whole Blood 0.3

Data is sourced from the GTEx Portal and is subject to the data access policies of the platform.

Signaling and Biosynthetic Pathways
Strigolactone Biosynthesis Pathway in Plants
The following diagram illustrates the key steps in the strigolactone biosynthesis pathway in

plants, highlighting the role of RMS5 (CCD7).
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Caption: The strigolactone biosynthesis pathway in plants.

Potential Effects of Strigolactones on Human Cancer
Cells
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This diagram illustrates some of the reported downstream effects of strigolactone analogs on

human cancer cells.
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Caption: Reported effects of strigolactone analogs on cancer cells.

Experimental Protocols
RNA Extraction from Mammalian Tissues and Cells
This protocol describes the extraction of total RNA from mammalian samples, a critical first step

for gene expression analysis.

Materials:

Tissues or cultured cells

TRIzol® reagent or similar guanidinium thiocyanate-phenol-chloroform solution
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Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes

Homogenizer (for tissues)

Microcentrifuge

Protocol:

Sample Preparation:

Cultured Cells (Adherent): Wash cells with ice-cold PBS. Lyse cells directly in the culture

dish by adding 1 mL of TRIzol® per 10 cm² dish.

Cultured Cells (Suspension): Pellet cells by centrifugation. Lyse the cell pellet with 1 mL of

TRIzol® per 5-10 x 10⁶ cells.

Tissues: Homogenize 50-100 mg of tissue in 1 mL of TRIzol® using a homogenizer.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake

vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.
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RNA remains exclusively in the aqueous phase.

RNA Precipitation:

Transfer the aqueous phase to a fresh tube.

Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1

mL of TRIzol® used.

Incubate samples at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like

pellet on the side and bottom of the tube.

RNA Wash:

Remove the supernatant.

Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® used.

Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspension:

Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly

decrease its solubility.

Resuspend the RNA in RNase-free water by passing the solution a few times through a

pipette tip.

Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An

A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from an RNA template.

Materials:
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Total RNA (1 µg)

Oligo(dT) primers or random hexamers

dNTP mix (10 mM)

Reverse Transcriptase (e.g., M-MLV or SuperScript™)

5X Reverse Transcriptase Buffer

RNase inhibitor

RNase-free water

Thermal cycler

Protocol:

RNA-Primer Mix Preparation:

In a sterile, RNase-free PCR tube, combine:

Total RNA: 1 µg

Oligo(dT) primer (10 µM): 1 µL

dNTP mix (10 mM): 1 µL

RNase-free water: to a final volume of 13 µL

Mix gently and centrifuge briefly.

Denaturation and Annealing:

Heat the mixture to 65°C for 5 minutes.

Immediately place on ice for at least 1 minute to allow primers to anneal.

Reverse Transcription Reaction:
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Prepare a master mix on ice by combining:

5X Reverse Transcriptase Buffer: 4 µL

0.1 M DTT: 1 µL

RNase inhibitor: 1 µL

Reverse Transcriptase: 1 µL

Add 7 µL of the master mix to the RNA-primer mixture.

Mix gently by pipetting up and down.

Incubation:

Incubate the reaction at 50°C for 60 minutes.

Inactivate the enzyme by heating to 70°C for 15 minutes.

Storage:

The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative Real-Time PCR (qPCR)
This protocol provides a method for the relative quantification of gene expression using SYBR

Green-based qPCR.

Materials:

cDNA template

Gene-specific forward and reverse primers for CCD7 (or RMS5) and a reference gene (e.g.,

GAPDH, ACTB)

2X SYBR Green qPCR Master Mix

Nuclease-free water
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qPCR instrument

qPCR-compatible plates or tubes

Protocol:

Reaction Setup:

Prepare a qPCR master mix for each gene of interest in an RNase-free tube. For a single

20 µL reaction:

2X SYBR Green qPCR Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

Nuclease-free water: 4 µL

cDNA template (diluted 1:10): 5 µL

Prepare reactions in triplicate for each sample and gene. Include a no-template control

(NTC) for each gene.

qPCR Cycling Conditions:

Perform the qPCR in a real-time PCR detection system with the following cycling

conditions:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds

Melt Curve Analysis: As per instrument instructions to verify the specificity of the

amplified product.
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Data Analysis:

Determine the cycle threshold (Ct) for each reaction.

Calculate the relative gene expression using the ΔΔCt method.

RNA Sequencing (RNA-Seq) - Workflow Overview
RNA-Seq provides a comprehensive and highly sensitive method for transcriptome analysis.
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1. Total RNA Extraction

2. RNA Quality Control
(e.g., Bioanalyzer)

3. Library Preparation
(mRNA enrichment, fragmentation, adapter ligation)

4. High-Throughput Sequencing
(e.g., Illumina)

5. Raw Read Quality Control
(e.g., FastQC)

6. Alignment to Reference Genome
(e.g., STAR, HISAT2)

7. Gene Expression Quantification
(e.g., featureCounts, RSEM)

8. Differential Expression Analysis
(e.g., DESeq2, edgeR)

Click to download full resolution via product page

Caption: A typical workflow for RNA-sequencing analysis.

In Situ Hybridization (ISH)
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ISH allows for the visualization of gene expression within the spatial context of tissues.

Protocol Overview:

Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.

Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for CCD7 or

RMS5. A sense probe should be used as a negative control.

Hybridization: Hybridize the probe to the tissue sections overnight at an optimized

temperature (e.g., 65°C).

Washing: Perform stringent washes to remove non-specifically bound probe.

Immunodetection: Detect the DIG-labeled probe using an anti-DIG antibody conjugated to an

enzyme (e.g., alkaline phosphatase).

Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location

of mRNA expression.

Imaging: Image the stained tissue sections using a microscope.

Northern Blotting
Northern blotting is a classic technique for detecting and sizing specific RNA molecules.

Protocol Overview:

RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose

gel.

Transfer: Transfer the separated RNA from the gel to a nylon membrane.

Probe Labeling: Prepare a labeled (e.g., radioactive or chemiluminescent) DNA or RNA

probe complementary to the CCD7 or RMS5 mRNA.

Hybridization: Incubate the membrane with the labeled probe.

Washing: Wash the membrane to remove unbound probe.
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Detection: Detect the hybridized probe by autoradiography or imaging to visualize the RNA

band.

Disclaimer
These protocols provide a general framework. Optimization of specific conditions, such as

primer concentrations, annealing temperatures, and antibody dilutions, may be necessary for

different experimental systems. Always follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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